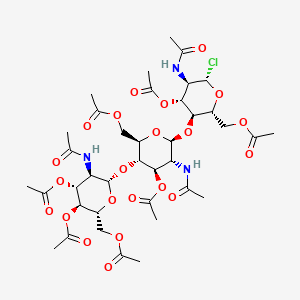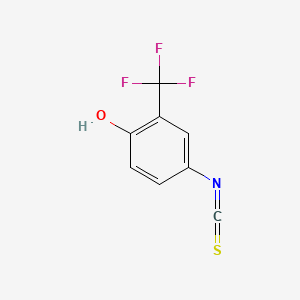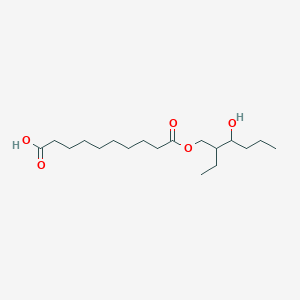
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid is a complex organic compound with a unique structure that includes both hydroxy and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid typically involves multi-step organic reactions. One common method includes the esterification of 2-ethyl-3-hydroxyhexanol with a decanoic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ester linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-hydroxyhexyl isobutyrate
- 2-Ethyl-3-hydroxyhexyl butyrate
- 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate
Uniqueness
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H34O5 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
10-(2-ethyl-3-hydroxyhexoxy)-10-oxodecanoic acid |
InChI |
InChI=1S/C18H34O5/c1-3-11-16(19)15(4-2)14-23-18(22)13-10-8-6-5-7-9-12-17(20)21/h15-16,19H,3-14H2,1-2H3,(H,20,21) |
InChI Key |
ZIPCAKZSEPJOCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)COC(=O)CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


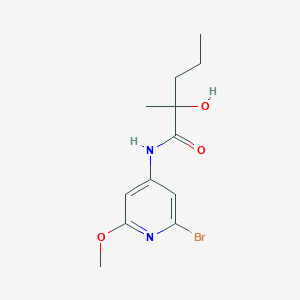
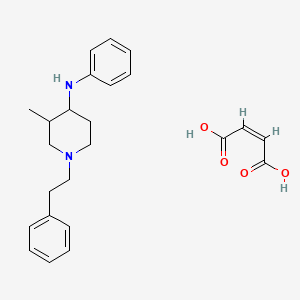

![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)


![4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)
![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
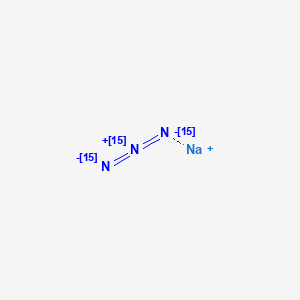
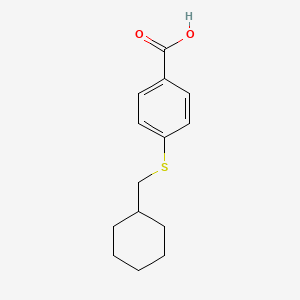
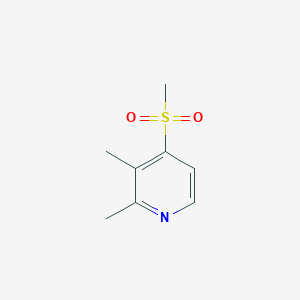
![(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
